Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate
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Overview
Description
Methyl (S)-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a naphthalene ring fused with a piperidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a cyclization reaction. The process often starts with the preparation of a naphthalene derivative, followed by the introduction of a piperidine moiety through nucleophilic substitution reactions. The final step usually involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts to accelerate the reaction and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (S)-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules and piperidine derivatives, such as:
- Spiro[pyrrolidine-3,2’-oxindole]
- Spiro[indoline-3,4’-piperidine]
- Piperidine-3-carboxylate derivatives
Uniqueness
What sets Methyl (S)-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate apart is its specific spirocyclic structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C22H23NO3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl (6S)-2'-oxo-1'-phenylspiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate |
InChI |
InChI=1S/C22H23NO3/c1-26-20(24)17-8-9-18-15-22(12-10-16(18)14-17)11-5-13-23(21(22)25)19-6-3-2-4-7-19/h2-4,6-9,14H,5,10-13,15H2,1H3/t22-/m1/s1 |
InChI Key |
DICTVTBESHTTEL-JOCHJYFZSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C[C@@]3(CCCN(C3=O)C4=CC=CC=C4)CC2)C=C1 |
Canonical SMILES |
COC(=O)C1=CC2=C(CC3(CCCN(C3=O)C4=CC=CC=C4)CC2)C=C1 |
Origin of Product |
United States |
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